Cys(Npys)-(D-Arg)9

Description

Properties

Molecular Formula |

C62H118N40O12S2 |

|---|---|

Molecular Weight |

1680.0 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-[(3-nitro-2-pyridinyl)disulfanyl]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanamide |

InChI |

InChI=1S/C62H118N40O12S2/c63-32(31-115-116-53-42(102(113)114)20-10-21-83-53)44(104)94-34(12-2-23-85-55(67)68)46(106)96-36(14-4-25-87-57(71)72)48(108)98-38(16-6-27-89-59(75)76)50(110)100-40(18-8-29-91-61(79)80)52(112)101-41(19-9-30-92-62(81)82)51(111)99-39(17-7-28-90-60(77)78)49(109)97-37(15-5-26-88-58(73)74)47(107)95-35(13-3-24-86-56(69)70)45(105)93-33(43(64)103)11-1-22-84-54(65)66/h10,20-21,32-41H,1-9,11-19,22-31,63H2,(H2,64,103)(H,93,105)(H,94,104)(H,95,107)(H,96,106)(H,97,109)(H,98,108)(H,99,111)(H,100,110)(H,101,112)(H4,65,66,84)(H4,67,68,85)(H4,69,70,86)(H4,71,72,87)(H4,73,74,88)(H4,75,76,89)(H4,77,78,90)(H4,79,80,91)(H4,81,82,92)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+/m0/s1 |

InChI Key |

IJZUWTDQAPPMMA-WQTHLOBKSA-N |

Isomeric SMILES |

C1=CC(=C(N=C1)SSC[C@@H](C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=C(N=C1)SSCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Cys(Npys)-(D-Arg)9: A Cell-Penetrating Peptide for Intracellular Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cys(Npys)-(D-Arg)9 is a synthetic, amphipathic cell-penetrating peptide (CPP) designed for the intracellular delivery of various molecular cargoes. It is composed of a poly-D-arginine tract of nine residues, which confers resistance to proteolytic degradation and facilitates cellular uptake, and an N-terminal cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group. This Npys moiety serves as a reactive handle for the straightforward conjugation of cargo molecules via a reducible disulfide bond, enabling the release of the cargo in the reducing environment of the cell interior. This guide provides a comprehensive overview of the core technical aspects of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols relevant to its synthesis, conjugation, and application in research and drug development.

Core Properties and Data Presentation

The fundamental characteristics of this compound are summarized below. These properties are essential for its application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆₂H₁₁₈N₄₀O₁₂S₂ | [1] |

| Molecular Weight | 1679.99 g/mol | [1] |

| Sequence | Cys(Npys)-(D-Arg)₉-NH₂ | [1] |

| Purity | >95% to ≥99% (Varies by supplier) | [2][3] |

| Appearance | Lyophilized off-white powder | N/A |

| Solubility | Soluble in water | |

| Storage | Store lyophilized peptide at -20°C or lower. |

Mechanism of Action: Cellular Uptake and Cargo Release

The cellular entry of this compound, like other arginine-rich CPPs, is a multi-faceted process that is not yet fully elucidated but is understood to involve two primary pathways: direct translocation across the plasma membrane and endocytosis. The efficiency of each pathway can be influenced by factors such as the nature of the conjugated cargo, peptide concentration, and the specific cell type.

3.1 Cellular Internalization Pathways

-

Direct Translocation: This energy-independent process is thought to involve the direct passage of the CPP and its cargo across the lipid bilayer. The strong electrostatic interactions between the positively charged guanidinium groups of the D-arginine residues and the negatively charged components of the cell membrane, such as heparan sulfate proteoglycans (HSPGs), are crucial for initiating this process. This interaction can lead to transient membrane destabilization, allowing the peptide to enter the cytoplasm.

-

Endocytosis: This is an energy-dependent process where the cell internalizes the CPP-cargo conjugate by engulfing it in vesicles. Several endocytic pathways have been implicated in the uptake of arginine-rich CPPs, including:

-

Macropinocytosis: A non-specific process involving the formation of large endocytic vesicles (macropinosomes).

-

Clathrin-Mediated Endocytosis: A receptor-mediated pathway involving the formation of clathrin-coated pits.

-

Caveolae-Mediated Endocytosis: Involving flask-shaped invaginations of the plasma membrane.

-

Once internalized via endocytosis, the CPP-cargo conjugate is entrapped within endosomes. For the cargo to exert its biological function, it must escape the endosome and enter the cytoplasm. The exact mechanism of endosomal escape for poly-arginine peptides is still under investigation but is a critical step for successful delivery.

3.2 Cargo Release

The Cys(Npys) moiety allows for the conjugation of thiol-containing cargo molecules through a disulfide bond. This disulfide linkage is relatively stable in the extracellular environment but is readily cleaved in the reducing environment of the cytoplasm, where the concentration of reducing agents like glutathione is high. This reductive cleavage releases the cargo from the CPP, allowing it to interact with its intracellular target.

Signaling Pathways in Arginine-Rich CPP Uptake

The initial interaction of poly-arginine peptides with the cell surface, particularly with heparan sulfate proteoglycans, is a key initiating event for cellular uptake. This binding can trigger downstream signaling events that facilitate internalization, especially through endocytic pathways.

Caption: Cellular uptake pathways of (D-Arg)9 peptides.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its conjugation to cargo molecules, and the assessment of its cellular uptake and cytotoxicity. These protocols are based on standard techniques in peptide chemistry and cell biology.

4.1 Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound is typically performed using Fmoc-based solid-phase peptide synthesis. Due to the instability of the Npys group to the piperidine used for Fmoc deprotection, the Cys(Npys) residue is often introduced at the final step using Boc-Cys(Npys)-OH, or the Npys group is added post-synthetically.

Materials:

-

Fmoc-D-Arg(Pbf)-OH

-

Boc-Cys(Npys)-OH

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve Fmoc-D-Arg(Pbf)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Add the coupling solution to the deprotected resin and agitate for 1-2 hours.

-

Wash the resin with DMF.

-

-

Chain Elongation: Repeat steps 2 and 3 for the remaining eight D-arginine residues.

-

N-terminal Capping with Boc-Cys(Npys)-OH:

-

After the final Fmoc deprotection, wash the resin with DMF and DCM.

-

Couple Boc-Cys(Npys)-OH using a suitable coupling agent like HATU.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

SPPS Workflow

Caption: Fmoc solid-phase peptide synthesis workflow.

4.2 Conjugation of Cargo to this compound

The Npys-activated cysteine readily reacts with a free thiol group on a cargo molecule to form a stable disulfide bond.

Materials:

-

This compound

-

Thiol-containing cargo (e.g., thiol-modified siRNA, protein with a free cysteine)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Protocol:

-

Dissolve this compound and the thiol-containing cargo in the reaction buffer.

-

Mix the peptide and cargo solutions, typically at a slight molar excess of the peptide.

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

Monitor the reaction progress by RP-HPLC or mass spectrometry.

-

Purify the conjugate from unreacted starting materials using an appropriate method, such as size-exclusion chromatography or RP-HPLC.

Disulfide Conjugation Workflow

Caption: Workflow for disulfide conjugation of cargo.

4.3 Cellular Uptake Assay

The cellular uptake of this compound and its conjugates can be quantified using various methods, most commonly by labeling the cargo or the peptide with a fluorescent dye.

Materials:

-

Cells of interest (e.g., HeLa, A549)

-

Fluorescently labeled this compound conjugate

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer or fluorescence microscope

Protocol:

-

Seed cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.

-

Treat the cells with the fluorescently labeled conjugate at various concentrations for a defined period (e.g., 1-4 hours).

-

Wash the cells three times with PBS to remove extracellular conjugate.

-

To remove non-specifically bound peptide, an acid wash (e.g., glycine-HCl, pH 3.0) or a heparin wash can be performed.

-

For flow cytometry, detach the cells using trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity.

-

For fluorescence microscopy, fix the cells (e.g., with 4% paraformaldehyde), mount on slides, and visualize the intracellular fluorescence.

4.4 Cytotoxicity Assay

It is crucial to assess the potential cytotoxicity of the CPP and its conjugates. The MTT or MTS assay is a common method for this purpose.

Materials:

-

Cells of interest

-

This compound or its conjugate

-

Cell culture medium

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the peptide or conjugate for a specified duration (e.g., 24-48 hours).

-

Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value if applicable. A known cytotoxicity of this compound has been observed in microspore cells at concentrations higher than 1 nmol.

Applications in Research and Drug Development

This compound has been utilized for the intracellular delivery of a variety of macromolecules, demonstrating its potential as a versatile delivery vector.

-

siRNA Delivery: The ability to deliver siRNA and induce gene silencing is a significant application. This compound has been used to form immunocomplexes for the delivery of leukemic-specific siRNA.

-

Protein Delivery: This peptide has been shown to mediate the delivery of proteins into mammalian cells, including TALEN proteins for genome engineering.

Conclusion

This compound is a valuable tool for researchers in the field of drug delivery and cellular biology. Its straightforward synthesis, versatile conjugation chemistry, and efficient cell-penetrating properties make it an attractive candidate for the intracellular delivery of a wide range of therapeutic and diagnostic agents. The detailed protocols and technical information provided in this guide are intended to facilitate its effective application in the laboratory. Further research to elucidate the precise mechanisms of its cellular uptake and endosomal escape will undoubtedly enhance its utility and pave the way for the development of more sophisticated and targeted delivery systems.

References

An In-depth Technical Guide to Cys(Npys)-(D-Arg)9: Structure, Properties, and Applications

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell-penetrating peptide (CPP) Cys(Npys)-(D-Arg)9, detailing its chemical structure, physicochemical properties, and its applications in research and drug development. This document consolidates key data, outlines relevant experimental protocols, and visualizes associated workflows and pathways to serve as a valuable resource for professionals in the field.

Introduction

This compound is a synthetic peptide construct designed for efficient intracellular delivery of various molecular cargoes. It belongs to the class of arginine-rich cell-penetrating peptides, which are known for their ability to traverse cellular membranes. The peptide consists of two key functional domains: a nona-D-arginine ((D-Arg)9) sequence that drives cellular uptake and provides resistance to proteolytic degradation, and an N-terminal cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group.[1][2][3] This Npys group serves a dual purpose: it protects the cysteine's thiol group and acts as an activatable handle for conjugating cargo molecules through a disulfide linkage.[4][5] The ability to form a reducible disulfide bond is particularly advantageous for intracellular drug delivery, as the bond can be cleaved within the reducing environment of the cytoplasm, releasing the active cargo.

Chemical Structure and Properties

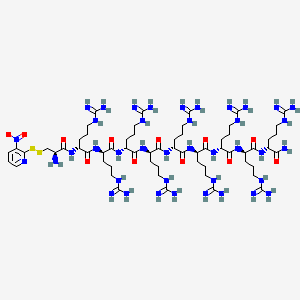

The fundamental structure of this compound comprises a cysteine residue linked to a chain of nine D-isomers of arginine, with the C-terminus typically amidated to enhance stability. The Npys (3-nitro-2-pyridinesulfenyl) group is attached to the sulfur atom of the cysteine side chain.

Sequence: Cys(Npys)-d(Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg)-NH₂

The D-arginine residues render the peptide resistant to enzymatic degradation by proteases, a significant advantage for in vivo applications. The guanidinium groups of the nine arginine residues provide a strong positive charge at physiological pH, which is crucial for the initial electrostatic interactions with the negatively charged cell membrane.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆₂H₁₁₈N₄₀O₁₂S₂ | |

| Molecular Weight | 1679.99 g/mol | |

| Purity | >95% (typically) | |

| Appearance | Solid | |

| Solubility | Soluble in water | |

| CAS Number | 1417221-06-7 |

Mechanism of Action and Biological Activity

This compound functions as a carrier peptide, facilitating the transport of conjugated molecules into cells. The primary biological activity is its cell-penetrating capability, which is attributed to the poly-arginine backbone.

Cellular Uptake Pathway

The precise mechanism of cellular uptake for arginine-rich CPPs is still a subject of investigation but is understood to involve multiple pathways. Key proposed mechanisms include:

-

Direct Penetration: At higher concentrations, the peptide may directly translocate across the plasma membrane. Some studies suggest that arginine-rich CPPs can induce the formation of transient pores or fusion events.

-

Endocytosis: At lower, more physiologically relevant concentrations, uptake is predominantly through energy-dependent endocytic pathways. The peptide and its cargo are engulfed into endosomes. For the cargo to be effective, it must escape the endosome and reach the cytosol, a process known as "endosomal escape."

-

Calcium-Dependent Entry: Recent evidence suggests that nona-arginine can induce a transient increase in intracellular calcium, which is required for its non-endocytic entry into the cytoplasm.

The workflow for cargo delivery via this compound is visualized below.

References

- 1. SmallMolecules.com | this compound (Inquiry) from creativepeptides | SmallMolecules.com [smallmolecules.com]

- 2. This compound Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]

- 3. Cys(Npys)-(Arg)9 Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

The 3-Nitro-2-pyridinesulfenyl (Npys) Group in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-nitro-2-pyridinesulfenyl (Npys) group is a versatile functional moiety in peptide chemistry, primarily utilized as a protecting group for the thiol side chain of cysteine residues. Its unique properties also allow for the activation of the thiol group, facilitating the regioselective formation of disulfide bonds, a critical post-translational modification for the structure and function of many peptides and proteins. This guide provides a comprehensive overview of the Npys group, including its chemical properties, stability, and applications in peptide synthesis, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Concepts: Protection and Activation

The Npys group serves a dual purpose in peptide synthesis. As a protecting group, it prevents the highly nucleophilic thiol group of cysteine from engaging in undesirable side reactions during peptide chain elongation. Concurrently, it "activates" the sulfur atom, making it susceptible to nucleophilic attack by a free thiol, which is the basis for its utility in directed disulfide bond formation.[1][2]

Chemical Stability

The stability of the Npys group is a critical consideration in the design of a peptide synthesis strategy. It is generally stable to acidic conditions, such as those used for the cleavage of tert-butyloxycarbonyl (Boc) groups, but is labile under basic conditions, making it incompatible with the standard piperidine treatment used in fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[3]

Quantitative Data on Cysteine Protecting Groups

The selection of a cysteine protecting group is a crucial decision in peptide synthesis, impacting yield, purity, and the potential for side reactions. While comprehensive quantitative data comparing all protecting groups under identical conditions is scarce in the literature, the following table summarizes the performance of the Npys group in relation to other commonly used cysteine protecting groups based on available data and established knowledge.

| Protecting Group | Common Side Reactions | Deprotection Reagents | Orthogonal Deprotection | Key Features & Applications |

| Npys | Unstable to bases (piperidine) | Thiols (e.g., DTT, mercaptoethanol), Phosphines (e.g., tributylphosphine)[4] | Yes | Activates thiol for disulfide bond formation; useful for preparing peptide-protein conjugates and cyclic peptides. |

| Trt (Trityl) | Racemization, β-elimination, S-alkylation | Trifluoroacetic acid (TFA) | No (cleaved with peptide) | Most common and cost-effective for routine synthesis. |

| Acm (Acetamidomethyl) | β-elimination | Mercury(II) acetate, Iodine, Silver(I) | Yes | Stable to TFA; allows for purification of the protected peptide before disulfide bond formation. |

| StBu (S-tert-butylthio) | β-elimination | Reducing agents (e.g., thiols, phosphines) | Yes | Stable to TFA; used for orthogonal disulfide bond formation. |

| Mmt (4-Methoxytrityl) | S-alkylation | 1-2% TFA in Dichloromethane (DCM) | Yes | Allows for on-resin deprotection for selective disulfide bond formation or side-chain modification. |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving the Npys group in peptide synthesis.

Protocol 1: Synthesis of Boc-L-Cys(Npys)-OH

This protocol describes the synthesis of the Npys-protected cysteine building block for use in Boc-SPPS.

Materials:

-

Boc-L-Cysteine

-

3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA), anhydrous

-

Diethyl ether

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve Boc-L-cysteine (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous TEA (1.1 equivalents) dropwise to the solution.

-

In a separate flask, dissolve Npys-Cl (1.05 equivalents) in anhydrous DCM.

-

Add the Npys-Cl solution dropwise to the Boc-L-cysteine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield Boc-L-Cys(Npys)-OH.

Protocol 2: Introduction of Cys(Npys) in Solid-Phase Peptide Synthesis (Boc Strategy)

This protocol details the incorporation of a Boc-Cys(Npys)-OH residue during Boc-SPPS.

Materials:

-

Peptidyl-resin with a free N-terminal amine

-

Boc-L-Cys(Npys)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Swell the peptidyl-resin in DCM.

-

Deprotect the N-terminal Boc group using 50% TFA in DCM.

-

Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.

-

Wash the resin thoroughly with DCM and DMF.

-

In a separate vessel, pre-activate Boc-L-Cys(Npys)-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.

-

Add the activated amino acid solution to the resin.

-

Couple for 2-4 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test.

-

Wash the resin with DMF and DCM.

Protocol 3: On-Resin Cleavage of the Npys Group

This protocol describes the removal of the Npys protecting group from a resin-bound peptide.

Materials:

-

Npys-protected peptidyl-resin

-

Tributylphosphine (Bu₃P)

-

N-methyl-2-pyrrolidone (NMP) or DMF

-

Water

Procedure:

-

Swell the Npys-protected peptidyl-resin in NMP or DMF.

-

Prepare a solution of 10% (v/v) water in NMP or DMF.

-

Add Bu₃P (5-10 equivalents relative to the peptide) to the resin suspension.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS analysis of a small cleaved sample.

-

Wash the resin thoroughly with NMP or DMF, followed by DCM.

Protocol 4: On-Resin Disulfide Bond Formation using an Npys-Activated Cysteine

This protocol details the formation of a disulfide bridge on the solid support between an Npys-activated cysteine and a free cysteine thiol.

Materials:

-

Peptidyl-resin containing one Cys(Npys) residue and one Cys(SH) residue

-

DMF

-

DIEA (optional)

Procedure:

-

Swell the peptidyl-resin in DMF.

-

Ensure one cysteine residue is Npys-activated and the other has a free thiol. The free thiol can be generated by selective deprotection of an orthogonal protecting group (e.g., Mmt).

-

Suspend the resin in DMF. The intramolecular cyclization will proceed spontaneously. The reaction can be gently agitated at room temperature.

-

The reaction is typically complete within a few hours. The rate can be increased by the addition of a small amount of a mild base like DIEA.

-

Monitor the reaction progress by LC-MS analysis of a small cleaved sample until the starting material is consumed.

-

Wash the resin thoroughly with DMF and DCM.

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a relevant biological signaling pathway involving a peptide synthesized using Npys chemistry.

References

- 1. Frontiers | Omega-conotoxin MVIIA reduces neuropathic pain after spinal cord injury by inhibiting N-type voltage-dependent calcium channels on spinal dorsal horn [frontiersin.org]

- 2. rsc.org [rsc.org]

- 3. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiolysis of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group. An approach towards a general deprotection scheme in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of D-Arginine in Cell-Penetrating Peptides: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective drug delivery systems has positioned cell-penetrating peptides (CPPs) as a vanguard in overcoming the cellular membrane barrier. Among the various strategies to enhance their efficacy, the substitution of L-arginine with its D-enantiomer has emerged as a critical modification. This technical guide provides a comprehensive analysis of the role of D-arginine in CPPs, focusing on its impact on proteolytic stability, cellular uptake mechanisms, and overall therapeutic potential.

The Pivotal Role of D-Arginine in Enhancing Proteolytic Stability

A primary obstacle in the clinical translation of peptide-based therapeutics is their rapid degradation by proteases in biological fluids. The incorporation of D-arginine residues is a well-established strategy to significantly enhance the proteolytic resistance of CPPs. Natural proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. By introducing D-arginine, the peptide backbone becomes a poor substrate for these enzymes, leading to a substantially increased half-life in serum and other biological matrices. This enhanced stability ensures that the CPP remains intact for a longer duration, increasing the probability of reaching its target cells and executing its function.[1][2]

Cellular Uptake of D-Arginine-Containing CPPs: A Dichotomy of Mechanisms

The cellular internalization of arginine-rich CPPs is a multifaceted process, primarily governed by two major pathways: direct translocation across the plasma membrane and endocytosis. The presence of D-arginine can influence the efficiency and preference of these uptake routes.

Direct Translocation

Direct translocation is an energy-independent process where the CPP moves directly across the lipid bilayer into the cytoplasm. This mechanism is thought to be initiated by the electrostatic interactions between the positively charged guanidinium groups of arginine residues and the negatively charged components of the cell membrane, such as phospholipids and proteoglycans. While the precise molecular mechanism is still under investigation, it is believed to involve transient pore formation or membrane destabilization. Some studies suggest that the rigid structure conferred by D-amino acids may influence the peptide's interaction with the membrane, though the effect on direct translocation efficiency compared to L-arginine CPPs can be cell-type dependent.

Endocytosis

Endocytosis is an energy-dependent process where the cell engulfs the CPP, enclosing it within a vesicle. Arginine-rich CPPs can utilize several endocytic pathways:

-

Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often induced by the interaction of arginine-rich CPPs with heparan sulfate proteoglycans on the cell surface. This interaction can trigger a signaling cascade involving Rac1 GTPase and subsequent actin cytoskeleton rearrangement.[3][4][5]

-

Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form clathrin-coated vesicles. The process is initiated by the binding of cargo to receptors and involves the recruitment of adaptor proteins and the GTPase dynamin, which facilitates vesicle scission.

-

Caveolae-Mediated Endocytosis: This pathway utilizes flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and the protein caveolin-1. This pathway is also a common route for the internalization of CPPs.

The stereochemistry of arginine can influence the engagement of these pathways. Some studies have reported that L-arginine containing CPPs are taken up more efficiently via endocytosis in certain cell types, suggesting a stereospecific interaction with cell surface receptors or components of the endocytic machinery. Conversely, the increased stability of D-arginine CPPs can lead to higher overall intracellular concentrations over time.

Quantitative Data on D-Arginine vs. L-Arginine CPPs

The following tables summarize the quantitative data comparing the performance of D-arginine and L-arginine containing CPPs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell lines, and specific peptide sequences.

| Peptide | Chirality | Cell Line | Uptake Efficiency (Relative to Control) | Reference |

| Nona-arginine (R9) | L-form | HeLa, MC57 | Higher than D-form | |

| Nona-arginine (r9) | D-form | HeLa, MC57 | Lower than L-form | |

| Nona-arginine (r9) | D-form | Jurkat T | Similar to L-form | |

| Oligo-arginines | D-isoform | Various | Higher transduction than L-isoform |

| Peptide | Chirality | Matrix | Half-life | Reference |

| Generic Peptide | L-amino acids | Serum | < 30 minutes | |

| Generic Peptide | D-amino acid substitution | Serum | Significantly increased | |

| Onc112 (contains D-Arg) | D-arginine | Mouse Serum | > 8 hours | |

| Onc72 (contains L-Orn) | L-ornithine | Mouse Serum | 3 hours |

| Peptide | Chirality | Cell Line | Cytotoxicity (e.g., IC50, % viability) | Reference |

| Arginine-rich CPPs | L- or D-form | Various | Generally low at effective concentrations | |

| R6AANCK | L-form | DU145 | ~30% cytotoxicity at 100 µM (2h) | |

| R5AANCK | L-form | DU145 | ~20% cytotoxicity at 100 µM (2h) | |

| R1-R4AANCK | L-form | DU145 | No significant cytotoxicity up to 100 µM (2h) |

Experimental Protocols

Cellular Uptake Assay using Flow Cytometry

This protocol allows for the quantitative analysis of CPP uptake in a large cell population.

-

Cell Preparation: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture overnight.

-

Peptide Incubation: Wash the cells twice with serum-free media. Incubate the cells with varying concentrations of fluorescently labeled (e.g., FITC, TAMRA) L- or D-arginine CPPs in serum-free media for 1-4 hours at 37°C.

-

Cell Detachment and Washing: Wash the cells three times with cold PBS to remove excess peptide. Detach the cells using trypsin-EDTA.

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 1% FBS and 0.1% sodium azide). Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity of the cell population.

-

Data Analysis: Quantify the cellular uptake by comparing the mean fluorescence intensity of treated cells to that of untreated control cells.

Intracellular Localization using Confocal Microscopy

This protocol enables the visualization of the subcellular distribution of CPPs.

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Peptide Incubation: Incubate the cells with fluorescently labeled L- or D-arginine CPPs in serum-free media for the desired time at 37°C.

-

Washing and Staining: Wash the cells three times with PBS. To visualize endosomes or lysosomes, co-stain with specific markers (e.g., LysoTracker). For nuclear staining, use a DNA-intercalating dye like DAPI.

-

Imaging: Acquire images using a confocal laser scanning microscope. Z-stack images can be acquired to reconstruct the 3D distribution of the peptide within the cells.

-

Image Analysis: Analyze the images to determine the colocalization of the peptide with different organelle markers.

Proteolytic Stability Assay (HPLC-based)

This protocol assesses the stability of CPPs in the presence of proteases.

-

Peptide Incubation: Incubate the L- or D-arginine CPP at a final concentration of 10-100 µM in 50% human or mouse serum at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Protein Precipitation: Stop the enzymatic reaction by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile).

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

HPLC Analysis: Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the peptide peak at a specific wavelength (e.g., 220 nm).

-

Data Analysis: Quantify the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Calculate the half-life of the peptide.

Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of CPPs on cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Peptide Treatment: Treat the cells with a range of concentrations of the L- or D-arginine CPP for 24-48 hours.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of peptide that causes 50% inhibition of cell growth).

Visualizing the Mechanisms: Signaling Pathways and Workflows

Cellular Uptake Pathways

Caption: Cellular uptake pathways of D-arginine CPPs.

Experimental Workflow for CPP Evaluation

Caption: A typical experimental workflow for evaluating D-arginine CPPs.

Conclusion

The incorporation of D-arginine into cell-penetrating peptides is a powerful strategy to enhance their therapeutic potential. The primary and most significant advantage is the marked increase in proteolytic stability, which directly translates to a longer biological half-life. The impact of D-arginine on cellular uptake is more nuanced and appears to be dependent on the specific peptide sequence, cell type, and the dominant internalization pathway. While some studies indicate a potential reduction in uptake efficiency compared to L-arginine counterparts, the increased stability can compensate for this, leading to greater overall intracellular accumulation. A thorough understanding of these factors, guided by the robust experimental protocols outlined in this guide, is essential for the rational design and optimization of D-arginine-containing CPPs for various drug delivery applications. The continued exploration of these unique properties will undoubtedly pave the way for the development of more effective and clinically viable peptide-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Cys(Npys)-(D-Arg)9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for the cell-penetrating peptide (CPP), Cys(Npys)-(D-Arg)9. This peptide, composed of nine D-arginine residues and a cysteine protected with a 3-nitro-2-pyridylsulfenyl (Npys) group, is a valuable tool for intracellular delivery of various cargo molecules.[1][2][3][4][5] This guide details the experimental protocols, data presentation in tabular format, and visualizations of the key processes involved.

Peptide Overview and Properties

This compound is a cationic cell-penetrating peptide designed for efficient translocation across cellular membranes. The poly-D-arginine backbone provides resistance to proteolytic degradation, enhancing its stability in biological systems. The N-terminal cysteine is protected with an Npys group, which serves a dual purpose: it protects the thiol group during synthesis and acts as an activated handle for subsequent conjugation to cargo molecules containing a free thiol, forming a stable disulfide bond.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Molecular Formula | C₆₂H₁₁₈N₄₀O₁₂S₂ | |

| Molecular Weight | 1679.99 g/mol | |

| Sequence | Cys(Npys)-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-NH₂ | |

| Purity (typical) | > 95% | |

| Appearance | Solid (Lyophilized Powder) | |

| Storage Conditions | -20°C, away from moisture |

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS). Given the instability of the Npys group to the piperidine used for Fmoc group removal in standard Fmoc-SPPS, a modified strategy is recommended where the Cys(Npys) residue is introduced at the final step. Alternatively, a Boc-SPPS approach can be employed, as the Npys group is generally more stable under the acidic conditions used for Boc deprotection.

Experimental Workflow: Fmoc-SPPS

The following diagram illustrates the general workflow for the Fmoc-based solid-phase synthesis of the (D-Arg)9 backbone followed by the coupling of Cys(Npys).

Caption: Fmoc-SPPS workflow for this compound synthesis.

Detailed Experimental Protocol: Fmoc-SPPS

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials and Reagents:

-

Rink Amide resin

-

Fmoc-D-Arg(Pbf)-OH

-

Boc-Cys(Npys)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling (D-Arg residues):

-

In a separate vial, dissolve Fmoc-D-Arg(Pbf)-OH (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 2 and 3 for the remaining eight D-arginine residues.

-

Final Fmoc Deprotection: After coupling the ninth D-arginine residue, perform a final Fmoc deprotection as described in step 2.

-

N-terminal Cys(Npys) Coupling:

-

Couple Boc-Cys(Npys)-OH (2 eq.) using a suitable coupling agent like HBTU/DIEA or DIC/OxymaPure. The use of Boc-Cys(Npys)-OH is recommended at the N-terminus in Fmoc-SPPS to avoid exposure of the Npys group to piperidine.

-

Allow the reaction to proceed for 2-4 hours.

-

Wash the resin with DMF (5x) and DCM (3x), and dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). The use of scavengers like TIS and water is crucial to prevent side reactions, especially with arginine residues.

-

Add the cleavage cocktail to the dried resin.

-

Agitate for 2-3 hours at room temperature. Peptides with multiple arginine residues may require longer cleavage times for complete deprotection.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purification of this compound

The crude peptide obtained after synthesis contains various impurities and requires purification to achieve the desired level of purity for research applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.

Experimental Protocol: RP-HPLC Purification

Instrumentation and Materials:

-

Preparative RP-HPLC system with a UV detector

-

C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added.

-

Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Injection and Elution:

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of Solvent B. A typical gradient for this peptide would be from 5% to 50% Solvent B over 30-40 minutes at a flow rate appropriate for the column size. The exact gradient may need to be optimized.

-

Monitor the elution profile at 220 nm and 280 nm (the Npys group has some absorbance at higher wavelengths).

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the fractions with the desired purity (typically ≥95%) and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Quantitative Data from Purification and Analysis

The following table summarizes the expected outcomes and analytical parameters for the purification and characterization of this compound.

| Parameter | Method | Expected Result |

| Purity | Analytical RP-HPLC | ≥ 95% |

| Identity Confirmation | Mass Spectrometry (e.g., ESI-MS) | Observed mass should match the calculated mass (1679.99 Da) |

| Yield | Gravimetric analysis after lyophilization | Varies depending on synthesis scale and efficiency |

Application: Intracellular Cargo Delivery

The primary application of this compound is to facilitate the intracellular delivery of various cargo molecules, such as proteins, peptides, and nucleic acids. This is achieved by conjugating the cargo to the Cys(Npys) moiety via a disulfide exchange reaction.

Mechanism of CPP-Mediated Delivery

The positively charged poly-arginine tail of the peptide interacts with the negatively charged proteoglycans on the cell surface, initiating internalization. The exact mechanism of uptake can vary but often involves endocytosis. Once inside the cell, the disulfide bond linking the cargo can be cleaved in the reducing environment of the cytoplasm, releasing the active cargo.

The following diagram illustrates the general workflow for using this compound for intracellular cargo delivery.

Caption: Workflow for cargo delivery using this compound.

This technical guide provides a foundational understanding of the synthesis, purification, and application of this compound. Researchers and drug development professionals can use this information to effectively produce and utilize this potent cell-penetrating peptide for their specific research needs.

References

- 1. protocols.io [protocols.io]

- 2. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]

- 5. This compound - 1 mg [anaspec.com]

The Gateway to the Cell: An In-depth Technical Guide to the Cellular Entry of Poly-arginine

For Researchers, Scientists, and Drug Development Professionals

The ability of poly-arginine peptides, a prominent class of cell-penetrating peptides (CPPs), to traverse the cellular membrane has positioned them as invaluable tools for intracellular drug delivery. Understanding the intricate mechanisms governing their entry is paramount for the rational design of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current understanding of poly-arginine's mechanism of action for cell entry, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Core Mechanisms of Poly-arginine Cellular Uptake

The journey of poly-arginine into the cell is a multi-faceted process, primarily initiated by electrostatic interactions with the negatively charged cell surface. Following this initial binding, the peptide can internalize through two major pathways: endocytosis and direct translocation . The prevailing mechanism is influenced by several factors, including the length of the poly-arginine chain, its concentration, the nature of the cargo it carries, and the specific cell type.

Initial Electrostatic Interactions: The Handshake with the Cell Surface

The cell surface is rich in negatively charged molecules, with heparan sulfate proteoglycans (HSPGs) playing a crucial role in the initial binding of cationic poly-arginine peptides.[1][2][3] The guanidinium headgroup of arginine is pivotal for this interaction, forming strong hydrogen bonds with the sulfate and carboxylate groups of HSPGs.[4][5] This interaction is not solely electrostatic; nonelectrostatic contributions also play a role. The binding to HSPGs is considered a necessary first step for subsequent internalization, particularly for endocytic pathways.

Endocytic Pathways: The "Trojan Horse" Approach

Endocytosis is a major, energy-dependent route for poly-arginine uptake. This process involves the engulfment of the peptide by the cell membrane to form intracellular vesicles. Several endocytic mechanisms have been implicated in poly-arginine internalization:

-

Macropinocytosis: This is a prominent pathway for the uptake of arginine-rich peptides. It is an actin-dependent process characterized by the formation of large, irregular vesicles (macropinosomes). The interaction of poly-arginine with HSPGs can trigger signaling cascades that lead to actin rearrangement and the induction of macropinocytosis.

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate to form vesicles. While some studies suggest its involvement, its role in poly-arginine uptake can be cell-type dependent and may be less dominant than macropinocytosis.

-

Caveolae-Mediated Endocytosis: This process utilizes small, flask-shaped invaginations of the plasma membrane called caveolae. Its contribution to poly-arginine entry is also considered a potential route.

Once inside endosomes, the peptide or its cargo must escape into the cytoplasm to reach its target. This "endosomal escape" is a critical and often rate-limiting step in the successful delivery of therapeutic molecules.

Direct Translocation: Crossing the Barrier

Direct translocation is an energy-independent process where poly-arginine peptides traverse the plasma membrane directly into the cytoplasm. The precise mechanism of direct translocation is still under investigation, with several models proposed:

-

Pore Formation: Some studies suggest that poly-arginine peptides can induce transient pores in the lipid bilayer, allowing for their passage.

-

Inverted Micelle Formation: This model proposes that the interaction of poly-arginine with anionic lipids in the membrane leads to the formation of inverted micelles, which then shuttle the peptide across the membrane.

-

Membrane Destabilization: The strong interaction of poly-arginine with the membrane can lead to local destabilization and lipid rearrangements, facilitating its entry.

The propensity for direct translocation is often associated with higher peptide concentrations and specific peptide lengths.

Quantitative Data on Poly-arginine Cell Entry

The efficiency of poly-arginine uptake is influenced by various factors. The following tables summarize key quantitative findings from the literature.

Table 1: Influence of Poly-arginine Chain Length on Cellular Uptake

| Poly-arginine Length | Relative Cellular Uptake | Cell Type | Measurement Method | Reference |

| < 6 residues | Ineffective | Jurkat | Flow Cytometry | |

| 7-20 residues | Maximized uptake | - | - | |

| R9 vs. R11 vs. R13 | R11 > R13 | Prostate cancer cells | - | |

| R8 vs. R16 | R16 showed higher uptake | - | - |

Table 2: Effect of Modifications on Poly-arginine Cellular Uptake

| Modification | Fold Increase in Uptake (compared to control) | Peptide | Cell Type | Reference |

| Dodecanoyl acylation (linear) | ~10.2 | R5 | - | |

| Dodecanoyl acylation (cyclic) | ~13.7 | R5 | - | |

| Hexadecanoyl-[R5] vs. Octanoyl-[R5] | 9.3 | R5 | SK-OV-3 | |

| Hexadecanoyl-[R5] vs. Dodecanoyl-[R5] | 6.0 | R5 | SK-OV-3 |

Table 3: Inhibition of Poly-arginine Uptake by Endocytosis Inhibitors

| Inhibitor | Target Pathway | % Inhibition of Uptake | Peptide | Cell Type | Reference |

| Ethylisopropylamiloride (EIPA) | Macropinocytosis | Significant suppression | R8 | HeLa | |

| Cytochalasin D | F-actin polymerization | Significant suppression | R8 | HeLa | |

| Sodium Azide | Energy-dependent processes | Inhibition | R7 | Jurkat | |

| Low temperature (4°C) | Energy-dependent processes | No inhibition | R7 | Jurkat |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular uptake of poly-arginine.

Quantitative Cellular Uptake Assay using Flow Cytometry

This protocol allows for the quantification of fluorescently labeled poly-arginine uptake in a cell population.

Materials:

-

Fluorescently labeled poly-arginine (e.g., FITC-R8, TAMRA-R9)

-

Cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that allows for logarithmic growth and incubate overnight.

-

Peptide Incubation: Replace the culture medium with fresh medium containing the desired concentration of fluorescently labeled poly-arginine. Incubate for a specific time period (e.g., 1 hour) at 37°C.

-

Washing: Aspirate the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptide.

-

Cell Detachment: Add trypsin-EDTA to detach the cells from the plate.

-

Cell Collection and Resuspension: Neutralize the trypsin with complete medium, transfer the cell suspension to a microcentrifuge tube, and centrifuge to pellet the cells. Resuspend the cell pellet in PBS.

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells. A minimum of 10,000 events should be recorded for each sample.

-

Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the relative cellular uptake of the peptide.

Confocal Microscopy for Cellular Localization

This protocol enables the visualization of the subcellular localization of fluorescently labeled poly-arginine.

Materials:

-

Fluorescently labeled poly-arginine

-

Cell line of interest

-

Glass-bottom culture dishes or chamber slides

-

Complete cell culture medium

-

PBS

-

Paraformaldehyde (PFA) for fixation

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

-

Peptide Incubation: Treat the cells with fluorescently labeled poly-arginine in complete medium for the desired time at 37°C.

-

Washing: Gently wash the cells three times with PBS.

-

Fixation (Optional but common): Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Counterstaining: Incubate the cells with a nuclear stain (e.g., DAPI) for 5-10 minutes.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslip with an appropriate mounting medium.

-

Imaging: Acquire images using a confocal microscope. Z-stack images can be taken to reconstruct the 3D localization of the peptide within the cells.

Endocytosis Inhibition Assay

This protocol helps to elucidate the involvement of specific endocytic pathways in poly-arginine uptake.

Materials:

-

Fluorescently labeled poly-arginine

-

Cell line of interest

-

Endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis, EIPA for macropinocytosis)

-

Complete cell culture medium

-

Flow cytometer or confocal microscope

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 24-well plates for flow cytometry, chamber slides for microscopy).

-

Pre-incubation with Inhibitors: Pre-incubate the cells with the specific endocytosis inhibitor at a pre-determined non-toxic concentration for 30-60 minutes at 37°C.

-

Co-incubation: Add the fluorescently labeled poly-arginine to the medium still containing the inhibitor and incubate for the desired time.

-

Analysis: Analyze the cellular uptake of the peptide using either flow cytometry (to quantify uptake) or confocal microscopy (to observe localization) as described in the protocols above.

-

Comparison: Compare the uptake in inhibitor-treated cells to that in untreated control cells. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of poly-arginine cell entry.

Caption: Overview of Poly-arginine Cellular Entry Pathways.

Caption: Experimental Workflow for Quantitative Cellular Uptake Assay.

Caption: Factors Influencing the Dominant Cellular Uptake Mechanism.

Conclusion

The cellular entry of poly-arginine is a complex and dynamic process involving a combination of electrostatic interactions, endocytic pathways, and direct translocation. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the effective design and optimization of poly-arginine-based drug delivery systems. This guide provides a foundational resource for researchers and drug development professionals seeking to harness the full potential of these remarkable cell-penetrating peptides. Further research into the specific molecular players and signaling events will undoubtedly continue to refine our understanding and pave the way for next-generation intracellular therapeutics.

References

- 1. Interaction of a Polyarginine Peptide with Membranes of Different Mechanical Properties [mdpi.com]

- 2. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide translocation through the plasma membrane of human cells: Can oxidative stress be exploited to gain better intracellular access? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of poly(L-arginine) with negatively charged DPPG membranes: calorimetric and monolayer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Surface density of polyarginine influence the size, zeta potential, cellular uptake and tissue distribution of the nanostructured lipid carrier - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake of Cys(Npys)-(D-Arg)9: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The cell-penetrating peptide Cys(Npys)-(D-Arg)9, a conjugate of a nine D-arginine residue sequence and an activated cysteine, holds significant promise as a carrier vehicle for the intracellular delivery of therapeutic molecules.[1][2][3][4][5] Its polycationic nature, conferred by the arginine-rich domain, is central to its ability to traverse the cell membrane, a critical barrier to the entry of many potential drugs. This technical guide synthesizes the current understanding of the cellular uptake pathways of arginine-rich peptides, providing a framework for harnessing the potential of this compound in therapeutic development.

General Mechanisms of Cellular Entry

The internalization of cell-penetrating peptides (CPPs) like (D-Arg)9 is primarily governed by two major routes: direct translocation across the plasma membrane and endocytosis. The specific pathway utilized is influenced by several factors, including the peptide's concentration, the nature of the conjugated cargo, and the specific cell type being targeted.

Direct Translocation: This energy-independent process involves the direct movement of the CPP across the lipid bilayer of the cell membrane. While the precise mechanism is still under investigation, it is thought to involve interactions between the positively charged arginine residues and the negatively charged components of the membrane, leading to localized membrane destabilization and peptide entry.

Endocytosis: This is an energy-dependent process where the cell engulfs the CPP, enclosing it within a vesicle. Several endocytic pathways have been implicated in the uptake of arginine-rich CPPs:

-

Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often a primary route for the uptake of arginine-rich CPPs.

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits on the cell surface that invaginate to form vesicles.

-

Caveolae-Mediated Endocytosis: This mechanism utilizes small, flask-shaped invaginations of the plasma membrane called caveolae.

Recent studies suggest that for the nona-arginine (R9) peptide, cellular internalization is mediated by an endocytotic mechanism that depends on the peptide binding to heparan sulfate proteoglycans on the cell surface. It has been proposed that once inside the endosome, the heparan sulfate chains are degraded, leading to the dissociation of the peptide and allowing it to interact with the endosomal membrane, ultimately leading to its release into the cytoplasm.

Experimental Protocols for Studying Cellular Uptake

A variety of experimental techniques are employed to elucidate the cellular uptake mechanisms of CPPs. These methods can be broadly categorized into qualitative and quantitative approaches.

Qualitative Analysis: Visualizing Cellular Uptake

Fluorescence microscopy is a cornerstone technique for visualizing the intracellular localization of CPPs. In this method, the peptide is labeled with a fluorescent dye, such as fluorescein isothiocyanate (FITC) or rhodamine.

General Experimental Workflow:

-

Cell Culture: Adherent cells are grown on coverslips in appropriate culture plates.

-

Incubation: The cells are incubated with the fluorescently labeled this compound at a specific concentration and for a defined period.

-

Washing: The cells are washed to remove any peptide that is not internalized.

-

Fixation and Staining: The cells are fixed, and the nuclei are often counterstained with a dye like DAPI.

-

Imaging: The cells are visualized using a fluorescence microscope to determine the subcellular distribution of the peptide.

Quantitative Analysis: Measuring Cellular Uptake

Flow cytometry is a powerful technique for quantifying the amount of fluorescently labeled CPP taken up by a large population of cells.

General Experimental Protocol:

-

Cell Preparation: Cells are grown in suspension or detached from culture plates.

-

Incubation: Cells are incubated with the fluorescently labeled peptide.

-

Washing: Unbound peptide is removed by washing the cells.

-

Analysis: The fluorescence intensity of individual cells is measured as they pass through the flow cytometer.

To differentiate between various endocytic pathways, specific pharmacological inhibitors can be used. For example, amiloride and its derivatives can inhibit macropinocytosis, while chlorpromazine can inhibit clathrin-mediated endocytosis.

Signaling Pathways in CPP Uptake

The interaction of arginine-rich CPPs with the cell surface can trigger intracellular signaling cascades that facilitate their uptake. Binding to heparan sulfate proteoglycans, for instance, can lead to the clustering of these receptors and the activation of downstream signaling molecules that regulate the actin cytoskeleton, a key player in endocytic processes.

Quantitative Data on Cellular Uptake

Table 1: Cellular Uptake Efficiency of this compound in Various Cell Lines

| Cell Line | Incubation Time (hr) | Concentration (µM) | Uptake Efficiency (%) |

|---|---|---|---|

| e.g., HeLa | 1 | 10 | Data not available |

| e.g., A549 | 1 | 10 | Data not available |

| e.g., HEK293 | 1 | 10 | Data not available |

Table 2: Effect of Endocytosis Inhibitors on this compound Uptake

| Inhibitor | Target Pathway | Concentration (µM) | Inhibition of Uptake (%) |

|---|---|---|---|

| e.g., Amiloride | Macropinocytosis | Data not available | Data not available |

| e.g., Chlorpromazine | Clathrin-mediated | Data not available | Data not available |

| e.g., Filipin | Caveolae-mediated | Data not available | Data not available |

Conclusion

This compound represents a promising tool for intracellular drug delivery. Its cellular uptake is likely mediated by a combination of direct translocation and various endocytic pathways, with macropinocytosis playing a potentially significant role. Further quantitative studies are essential to fully characterize its uptake mechanism in different cell types and to optimize its use as a delivery vector. The experimental frameworks and data templates provided in this guide offer a roadmap for future investigations into the cellular journey of this versatile peptide.

References

- 1. Cys (Npys)-(Arg)9 - CD Bioparticles [cd-bioparticles.net]

- 2. This compound - 1 mg [anaspec.com]

- 3. SmallMolecules.com | this compound (Inquiry) from creativepeptides | SmallMolecules.com [smallmolecules.com]

- 4. Cys(Npys)-(Arg)9 Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]

- 5. Cys(Npys)-(Arg)9 - Creative Peptides [creative-peptides.com]

Stability of Cys(Npys)-(D-Arg)9 in Cell Culture Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cell-penetrating peptide Cys(Npys)-(D-Arg)9 is a valuable tool for intracellular delivery of various cargo molecules. Its efficacy is intrinsically linked to its stability within the experimental environment of cell culture media. This technical guide provides an in-depth analysis of the factors governing the stability of this compound, detailed experimental protocols for its assessment, and a framework for data presentation.

Core Concepts in Stability

The stability of this compound in cell culture media is primarily influenced by two key features of its structure: the poly-(D-arginine) backbone and the 3-nitro-2-pyridinesulfenyl (Npys) protected cysteine residue. The use of D-amino acids instead of their natural L-counterparts renders the peptide highly resistant to degradation by proteases commonly found in cell culture media supplemented with serum.[1][2] This is a crucial design element that significantly enhances the peptide's half-life and bioavailability in experimental settings.

The Npys group serves as a protective cap for the cysteine's thiol group, enabling specific conjugation to other molecules.[3] While its stability is well-documented under the conditions of solid-phase peptide synthesis, its behavior in physiological buffers and complex cell culture media is less characterized.[4][5] Potential degradation pathways could involve the cleavage of the Npys group, exposing the free thiol of cysteine, which could then undergo oxidation or other modifications. Another potential, though less likely, degradation pathway for peptides with an N-terminal cysteine involves cyclization, leading to a mass loss of 17 Da.

Quantitative Stability Data

While specific quantitative stability data for this compound in cell culture media is not extensively available in published literature, the following tables provide a template for presenting such data. The values presented are hypothetical and intended to serve as a guide for researchers to populate with their own experimental findings.

Table 1: Half-life of this compound in Various Cell Culture Media

| Cell Culture Medium | Serum Concentration (%) | Temperature (°C) | Half-life (t½) (hours) |

| DMEM | 10 | 37 | > 48 |

| RPMI-1640 | 10 | 37 | > 48 |

| Opti-MEM | 0 | 37 | > 72 |

Table 2: Degradation Product Analysis of this compound

| Incubation Time (hours) | Parent Peptide (%) | Degradation Product A (%) (e.g., free Cys-(D-Arg)9) | Degradation Product B (%) (e.g., oxidized form) |

| 0 | 100 | 0 | 0 |

| 24 | 95 | 3 | 2 |

| 48 | 90 | 6 | 4 |

| 72 | 85 | 9 | 6 |

Experimental Protocols

To assess the stability of this compound in a specific cell culture system, the following detailed experimental protocol is recommended.

Protocol: Stability Assessment of this compound in Cell Culture Media using HPLC

1. Materials and Reagents:

-

This compound peptide

-

Cell culture medium of interest (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), if applicable

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Sterile, nuclease-free water

-

Microcentrifuge tubes

-

Incubator (37°C, 5% CO₂)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

2. Experimental Procedure:

-

Preparation of Peptide Stock Solution: Prepare a 1 mM stock solution of this compound in sterile, nuclease-free water.

-

Incubation:

-

In sterile microcentrifuge tubes, add the cell culture medium (with or without serum, as required).

-

Spike the medium with the this compound stock solution to a final concentration of 100 µM.

-

Incubate the tubes at 37°C in a 5% CO₂ incubator.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

-

Sample Preparation:

-

At each time point, take an aliquot of the peptide-containing medium.

-

To precipitate proteins, add two volumes of cold acetonitrile with 0.1% TFA.

-

Vortex thoroughly and incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant, which contains the peptide, to a new tube for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the supernatant onto a C18 HPLC column.

-

Use a gradient of Solvent A (water with 0.1% TFA) and Solvent B (acetonitrile with 0.1% TFA). A typical gradient might be 5-95% Solvent B over 30 minutes.

-

Monitor the elution of the peptide by absorbance at 220 nm.

-

The peak corresponding to the intact this compound should be identified based on its retention time from a standard injection at time 0.

-

-

Data Analysis:

-

Integrate the peak area of the intact peptide at each time point.

-

Calculate the percentage of the remaining peptide at each time point relative to the peak area at time 0.

-

Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the half-life.

-

Visualizations

Chemical Structure and Potential Degradation

Caption: Structure of this compound and potential degradation pathways.

Experimental Workflow for Stability Assessment

Caption: Workflow for determining peptide stability in cell culture media.

Logical Relationship of Stability Factors

Caption: Factors influencing the stability of this compound.

References

- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]

- 3. This compound - 1 mg [anaspec.com]

- 4. researchgate.net [researchgate.net]

- 5. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

Biophysical Characterization of Cys(Npys)-(D-Arg)9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cys(Npys)-(D-Arg)9 is a chemically modified cell-penetrating peptide (CPP) with significant potential in drug delivery and bioconjugation applications. This peptide is composed of nine D-isomers of arginine, which confers resistance to proteolytic degradation, and is N-terminally capped with a cysteine residue activated by a 3-nitro-2-pyridinesulfenyl (Npys) group. This Npys modification provides a reactive site for selective disulfide bond formation with thiol-containing molecules, enabling the conjugation of various cargos such as proteins, nucleic acids, and imaging agents for intracellular delivery. This technical guide provides a comprehensive overview of the biophysical characteristics of this compound, detailed experimental protocols for its characterization, and a summary of its cellular uptake mechanism.

Physicochemical Properties

The defining characteristic of this compound is its highly cationic nature due to the nine guanidinium groups of the D-arginine residues. This polycationic feature is crucial for its interaction with the negatively charged cell membrane, initiating the process of cellular entry. The D-enantiomers of arginine enhance the peptide's stability in biological environments by making it resistant to enzymatic degradation.

| Property | Value | Reference |

| Molecular Formula | C₆₂H₁₁₈N₄₀O₁₂S₂ | --INVALID-LINK-- |

| Molecular Weight | 1679.99 g/mol | --INVALID-LINK-- |

| Structure | Cys(Npys)-(D-Arg)₉-NH₂ | --INVALID-LINK-- |

| Purity | Typically >95% | --INVALID-LINK-- |

| Appearance | White to off-white solid | General peptide characteristic |

| Solubility | Soluble in water | General peptide characteristic |

Biophysical Characterization

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. For poly-D-arginine peptides like this compound, the CD spectrum is generally indicative of a random coil conformation in aqueous buffer. This lack of a defined secondary structure is a common feature among many short, highly charged peptides.

Table 1: Typical CD Spectral Features for Poly-D-Arginine Peptides

| Secondary Structure | Wavelength Minimum (nm) | Wavelength Maximum (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| Random Coil | ~198 | N/A | Negative |

Fluorescence Spectroscopy

The Npys group on the N-terminal cysteine of this compound possesses intrinsic fluorescence properties that can be utilized to monitor its conjugation to other molecules. The fluorescence emission spectrum of the Npys group can be monitored to follow the reaction progress of disulfide bond formation. Upon reaction with a free thiol, the Npys group is released, leading to a change in the fluorescence signal.

Table 2: Illustrative Fluorescence Properties of a Thiol-Reactive Fluorescent Probe

| Parameter | Value |

| Excitation Wavelength (λex) | ~340 nm |

| Emission Wavelength (λem) | ~420 nm |

| Quantum Yield (Φ) | Variable, dependent on environment |

Note: Specific fluorescence data for the Npys group on this peptide is not extensively documented. The provided wavelengths are illustrative for a common thiol-reactive probe and should be experimentally determined for this compound.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-D-Arg(Pbf)-OH

-

Fmoc-Cys(Trt)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Washing solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

-

Npys-Cl (3-nitro-2-pyridinesulfenyl chloride)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Fmoc-D-Arg(Pbf)-OH (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Chain Elongation: Repeat steps 2 and 3 for the remaining eight D-arginine residues.

-

Cysteine Coupling: Couple Fmoc-Cys(Trt)-OH using the same procedure.

-

Npys Group Introduction:

-

After the final Fmoc deprotection, wash the resin with DCM.

-

Dissolve Npys-Cl (3 eq.) in DCM and add it to the resin.

-